molecular formula C22H14BrClN2O4 B11690865 (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11690865
M. Wt: 485.7 g/mol
InChI Key: QBILDHIFTHDTGC-BOPFTXTBSA-N
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Description

(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde with 1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and the resulting chemical properties. The presence of both bromo and chloro substituents, along with the furan and pyrimidine rings, provides a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C22H14BrClN2O4

Molecular Weight

485.7 g/mol

IUPAC Name

(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H14BrClN2O4/c1-12-2-8-16(18(23)10-12)19-9-7-15(30-19)11-17-20(27)25-22(29)26(21(17)28)14-5-3-13(24)4-6-14/h2-11H,1H3,(H,25,27,29)/b17-11-

InChI Key

QBILDHIFTHDTGC-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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